

# 4'-Chloro-3'-(trifluoromethyl)acetophenone structural formula

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## Compound of Interest

Compound Name: 4'-Chloro-3'-(trifluoromethyl)acetophenone

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An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone

## Introduction: A Key Building Block in Modern Chemistry

4'-Chloro-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties, making it a highly valuable intermediate in the synthesis of complex molecules.[1] The trifluoromethyl group is a well-known bioisostere for other groups and is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[2] Simultaneously, the chlorine atom provides a reactive site for further functionalization through various cross-coupling reactions. This guide provides an in-depth examination of the compound's properties, synthesis, characterization, applications, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

## Part 1: Physicochemical and Structural Characteristics

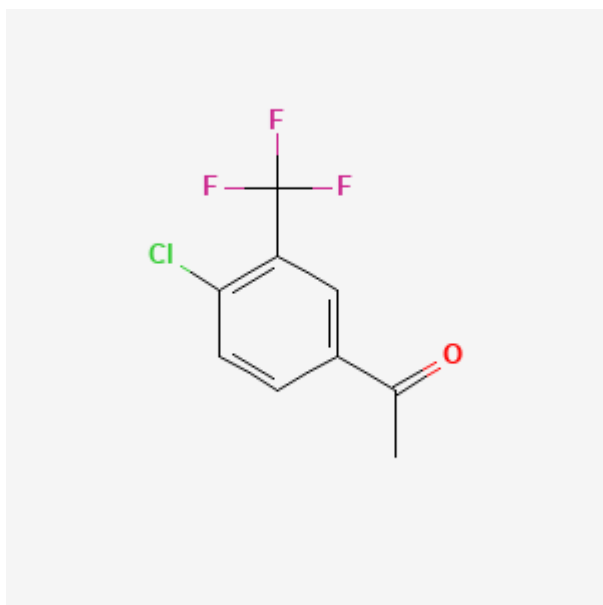
Understanding the fundamental properties of a compound is paramount before its application in any synthetic workflow. 4'-Chloro-3'-(trifluoromethyl)acetophenone is a solid at room

temperature, appearing as a white to off-white crystalline powder.[1][3]

## Structural Formula and Identification

- IUPAC Name: 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[4]
- Molecular Formula:  $C_9H_6ClF_3O$ [4][5][6]
- Molecular Weight: 222.59 g/mol [4][6]
- CAS Number: 129825-11-2[4][6]

The structure consists of an acetophenone core where the phenyl group is substituted at the 4-position with a chloro group and at the 3-position with a trifluoromethyl group.



**Figure 1.** 2D Structure of 4'-Chloro-3'-(trifluoromethyl)acetophenone. Source: PubChem[4]

## Quantitative Physicochemical Data

The properties summarized below are critical for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
Melting Point	60 - 64 °C	[1][3]
Boiling Point	Not specified (solid)	
Appearance	White to almost white powder/crystal	[1][3]
InChI Key	UYNMUCTXDHJBEN-UHFFFAOYSA-N	[4]
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F</chem>	[4]
Topological Polar Surface Area	17.1 Å²	[4]

## Part 2: Synthesis Pathway via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

### Causality of the Reaction Mechanism

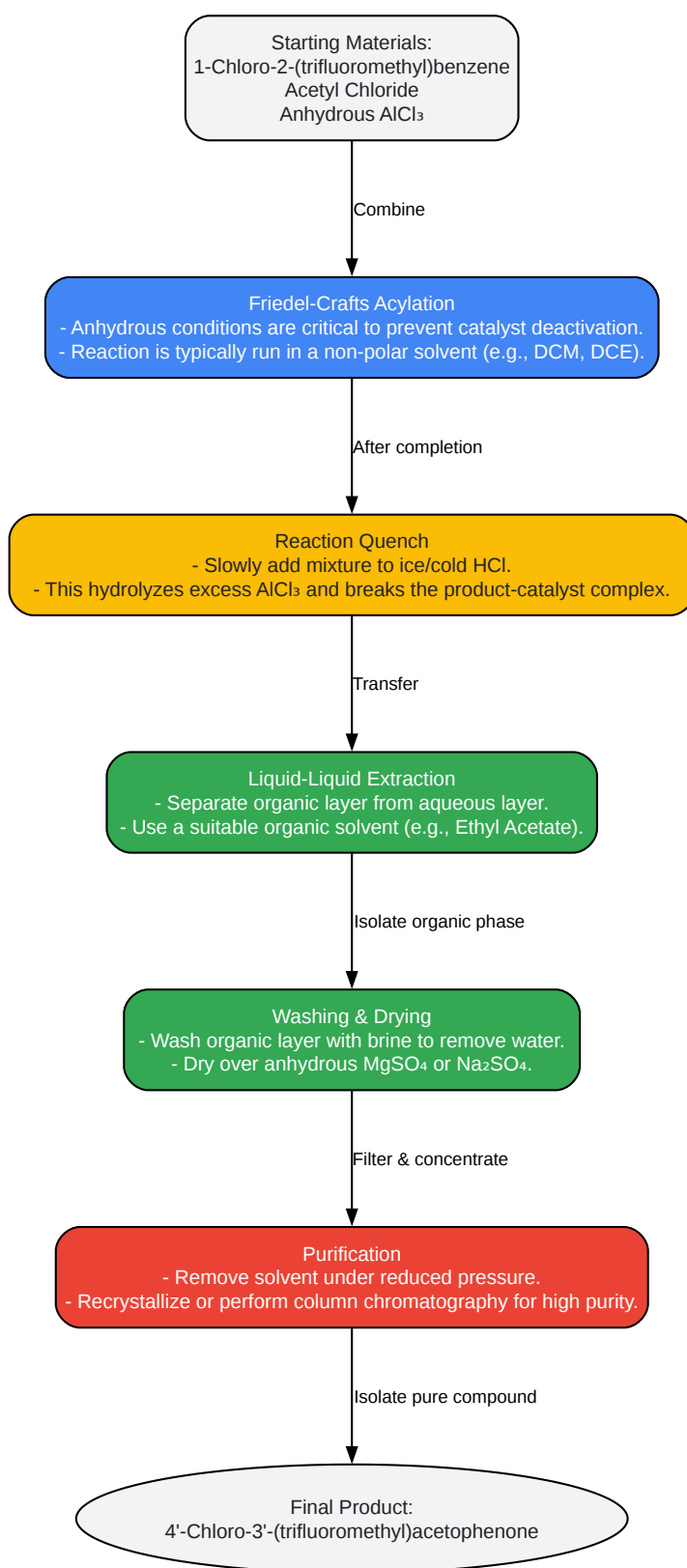
The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl<sub>3</sub>).[8][10]

- **Generation of the Electrophile:** The Lewis acid coordinates to the acyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion (CH<sub>3</sub>CO<sup>+</sup>).[8][10]
- **Electrophilic Attack:** The electron-rich aromatic ring of the substrate, 1-chloro-2-(trifluoromethyl)benzene, attacks the acylium ion. The directing effects of the existing substituents (chloro and trifluoromethyl groups) guide the incoming acyl group primarily to the position para to the chloro group.

- Restoration of Aromaticity: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product. The  $\text{AlCl}_3$  catalyst is regenerated in theory, but in practice, it forms a complex with the ketone product, necessitating the use of slightly more than stoichiometric amounts for the reaction to proceed to completion.<sup>[11]</sup>

## Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.



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Caption: Workflow for the synthesis of **4'-Chloro-3'-(trifluoromethyl)acetophenone**.

## Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

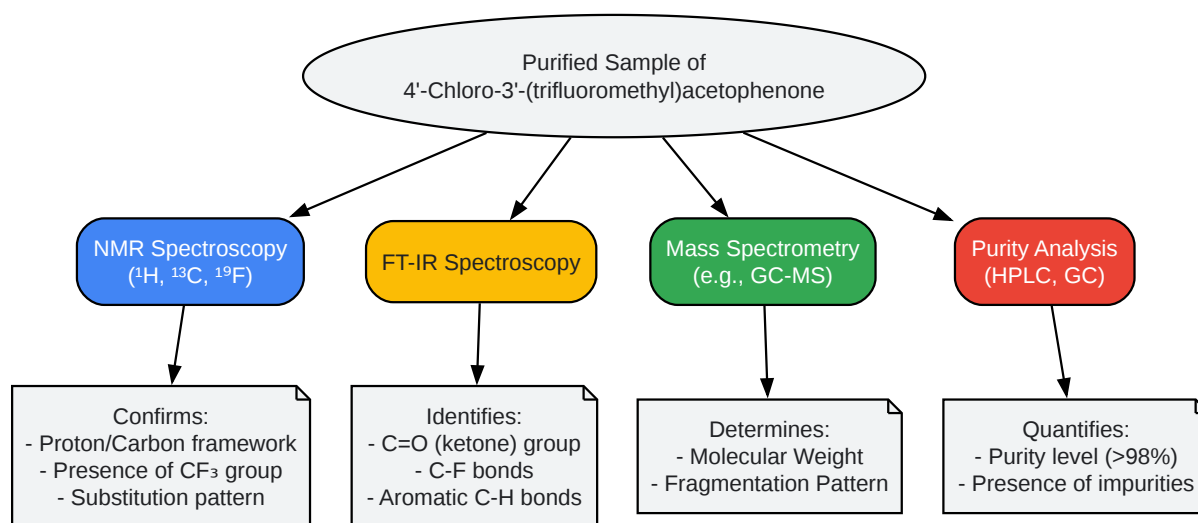
- **Setup:** Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- **Reagent Charging:** To the flask, add anhydrous aluminum trichloride (1.1 eq) and a suitable anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
- **Substrate Addition:** In the dropping funnel, prepare a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM.
- **Reaction:** Add the substrate solution dropwise to the stirred  $\text{AlCl}_3$  suspension, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.
- **Work-up (Quenching):** Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum salts.  
[8]
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers sequentially with 5% NaOH solution and brine.[7] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

## Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

## Analytical Workflow

The following diagram illustrates a standard workflow for the comprehensive characterization of the final product.



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Caption: Comprehensive analytical workflow for structural and purity validation.

## Expected Spectroscopic Data

The following table summarizes the key spectral features expected for **4'-Chloro-3'-(trifluoromethyl)acetophenone**. This data serves as a benchmark for researchers to validate their results.

Technique	Expected Features	Rationale
$^1\text{H}$ NMR	~2.6 ppm (singlet, 3H, -COCH <sub>3</sub> )~7.6-8.2 ppm (multiplets, 3H, Ar-H)	The methyl protons are a singlet as there are no adjacent protons. The aromatic protons will show complex splitting due to coupling and the influence of electron-withdrawing substituents.
$^{13}\text{C}$ NMR	~26 ppm (-COCH <sub>3</sub> )~120-140 ppm (Aromatic C & C-CF <sub>3</sub> )~195 ppm (C=O)	The carbonyl carbon is significantly downfield. The carbon attached to the CF <sub>3</sub> group will appear as a quartet due to C-F coupling.
$^{19}\text{F}$ NMR	~ -63 ppm (singlet)	The three fluorine atoms of the CF <sub>3</sub> group are equivalent and will appear as a single peak.
FT-IR	~1690 cm <sup>-1</sup> (strong, C=O stretch)~1100-1400 cm <sup>-1</sup> (strong, C-F stretches)~3000-3100 cm <sup>-1</sup> (weak, Ar C-H stretch)	The carbonyl stretch is a hallmark of ketones. <a href="#">[12]</a> The C-F bonds exhibit very strong, characteristic absorptions in the fingerprint region. <a href="#">[13]</a>
Mass Spec.	Molecular Ion (M <sup>+</sup> ) at m/z ≈ 222	The mass spectrum will show the molecular ion peak corresponding to the compound's monoisotopic mass. <a href="#">[4]</a> A prominent fragment would be [M-15] <sup>+</sup> from the loss of the methyl group.

## Part 4: Applications in Drug Discovery and Agrochemicals



The unique combination of chloro and trifluoromethyl substituents makes this acetophenone a valuable building block.

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability and receptor binding affinity.[2] The overall scaffold is found in molecules designed as anti-inflammatory and analgesic agents.[1] For example, the related 4-chloro-3-(trifluoromethyl)phenyl moiety is a core component of Sorafenib, an approved kinase inhibitor for cancer therapy.[2]
- **Agrochemicals:** This compound is also used in the formulation of modern pesticides and herbicides.[1] The lipophilicity imparted by the substituents can improve the penetration of the active ingredient through plant or insect cuticles, enhancing its effectiveness.

## Part 5: Safety, Handling, and Storage

Proper handling of **4'-Chloro-3'-(trifluoromethyl)acetophenone** is crucial to ensure laboratory safety.

### Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

- H315: Causes skin irritation.[4][14]
- H319: Causes serious eye irritation.[4][14]
- H335: May cause respiratory irritation.[4][14]
- H302: Harmful if swallowed.[4]

### Recommended Safety Protocols

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid dust formation. Wash hands thoroughly after handling.[15][16]
- First Aid Measures:
  - Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[14]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[14]
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][16]
  - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4'-Chloro-3'-(trifluoromethyl)acetophenone** is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, characterized by the robust Friedel-Crafts acylation, and its versatile chemical handles make it a compound of strategic importance. A thorough understanding of its properties, analytical signatures, and safety requirements, as detailed in this guide, is fundamental for its effective and safe utilization in the laboratory and beyond.

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